N-(3-isoxazolylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an electron-rich azole with an oxygen atom next to the nitrogen . Isoxazolyl is the univalent functional group derived from isoxazole .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with two non-adjacent nitrogen atoms and one oxygen atom . The exact structure of “N-(3-isoxazolylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide” would depend on the specific arrangement and bonding of these atoms.Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methyl-N-(1,2-oxazol-3-ylmethyl)-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-18-14(20)11-5-3-2-4-10(11)12(16-18)13(19)15-8-9-6-7-21-17-9/h2-7H,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYWFKCGJEOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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